1-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
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Overview
Description
1-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a complex organic compound that features a piperidine ring, a nicotinoyl group, and an imidazolidine-2,4-dione moiety
Preparation Methods
The synthesis of 1-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperidine ring, followed by the introduction of the nicotinoyl group and the imidazolidine-2,4-dione moiety. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
1-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, where halogenated reagents can introduce new substituents.
Hydrolysis: The imidazolidine-2,4-dione moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s biological activity is of interest, particularly its potential as an antimalarial agent due to its structural similarity to known antimalarial compounds.
Medicine: Research is ongoing to evaluate its efficacy as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the disruption of critical biological pathways. For example, it may interfere with the replication of malaria parasites by targeting key enzymes involved in their metabolic processes .
Comparison with Similar Compounds
Compared to other piperidine and imidazolidine derivatives, 1-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is unique due to its specific combination of functional groups. Similar compounds include:
- 1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- 1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- 1-(4-Bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol These compounds share the piperidine ring but differ in their substituents and overall structure, leading to variations in their chemical and biological properties .
Properties
IUPAC Name |
1-[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-29-19-17(8-5-11-22-19)20(27)23-12-9-15(10-13-23)24-14-18(26)25(21(24)28)16-6-3-2-4-7-16/h2-8,11,15H,9-10,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDIVTWOZHFKPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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